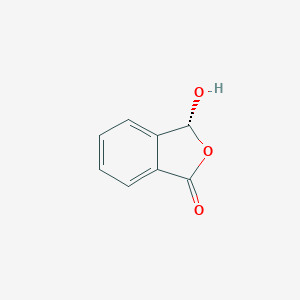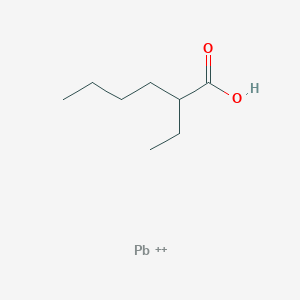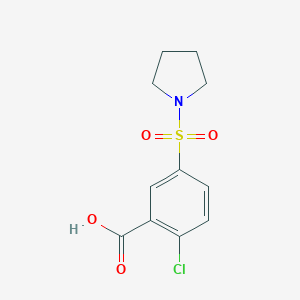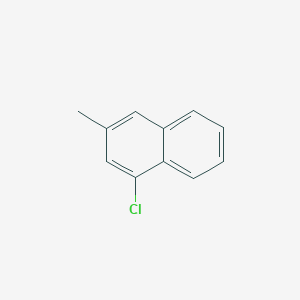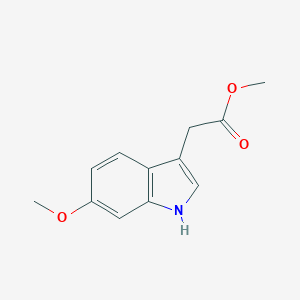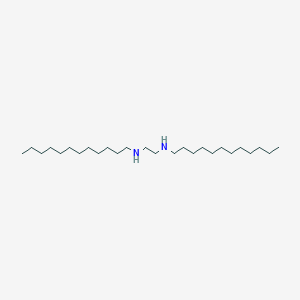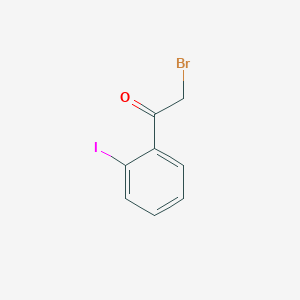
2-Bromo-1-(2-iodophenyl)ethanone
Übersicht
Beschreibung
“2-Bromo-1-(2-iodophenyl)ethanone” is a chemical compound that belongs to the family of compounds known as halogenated ketones . It has a molecular formula of C8H6BrIO and an average mass of 324.941 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to different carbon atoms in the ethanone backbone . The presence of these halogens contributes to the compound’s unique physical and chemical properties .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-1-(2-iodophenyl)ethanone” are not detailed in the retrieved papers, compounds of this nature typically undergo reactions that involve the halogen atoms .
Physical And Chemical Properties Analysis
“2-Bromo-1-(2-iodophenyl)ethanone” is a solid under normal conditions . It has a density of 2.080±0.06 g/cm3 and a boiling point of 162-164 °C under a pressure of 6 Torr .
Wissenschaftliche Forschungsanwendungen
Pyrolysis Products Identification
- Identification of Pyrolysis Products : A study focused on the pyrolysis products of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone and its iodo analogue. It emphasized the formation of various by-products upon pyrolysis, highlighting the importance of understanding these processes for safety and environmental concerns (Texter et al., 2018).
Chemical Synthesis and Mechanisms
- Synthesis of α,β-Unsaturated Ketones : A study detailed the synthesis of α,β-unsaturated ketones via an electron-transfer chain reaction involving α-bromoketones, including 2-bromo-1-(4-nitrophenyl)ethanone. This synthesis pathway offers insight into the creation of chalcone analogues (Curti et al., 2007).
- Improvement in Synthetic Technology : Research on improving the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in various syntheses, was conducted. It explored the use of Br2 as a brominating agent, resulting in a higher yield and purity, demonstrating advancements in synthetic methodologies (Yu-feng, 2013).
Catalysis and Reaction Studies
- Palladium-Catalyzed Selective α-Arylation : A study presented the synthesis of 1-(2-bromophenyl)-2-phenylethanones via palladium-catalyzed α-arylation. This method highlighted the selective activation of more reactive external iodo-arenes, providing insights into more efficient synthesis processes (Krishna et al., 2014).
Crystallography and Molecular Structure
- Hydrogen-Bonding Patterns in Enaminones : Research was conducted on the hydrogen-bonding patterns in enaminones, including compounds like 2Z-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This study provided valuable information on the molecular interactions and structural stability of such compounds (Balderson et al., 2007).
Computational Chemistry Studies
- Nucleophilic Substitution Reaction Study : Computational analysis was performed on the reactions between imidazole and various 2-bromo-1-arylethanones. This study used Density Functional Theory calculations to understand the molecular interactions and reactivity of these compounds (Erdogan & Erdoğan, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUHKKKUXDGIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-iodophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



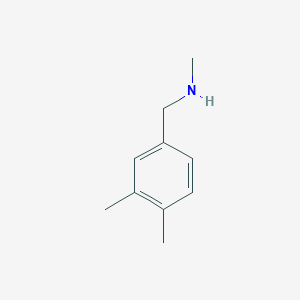
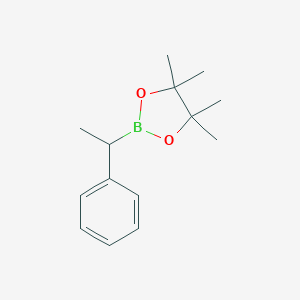

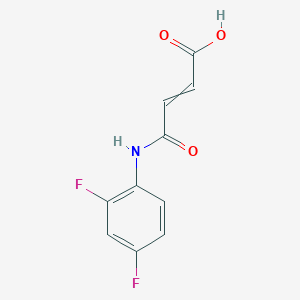
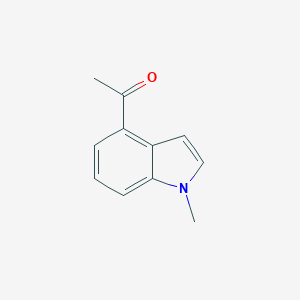

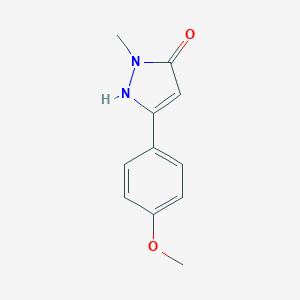
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)
